4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
CAS No.: 62903-06-4
Cat. No.: VC2232969
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62903-06-4 |
|---|---|
| Molecular Formula | C11H11ClO3 |
| Molecular Weight | 226.65 g/mol |
| IUPAC Name | 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H11ClO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
| Standard InChI Key | LCODGAWZEVOUEX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl |
Introduction
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is an organic compound classified as a carboxylic acid, with a molecular formula of C11H11ClO3 and a molecular weight of approximately 226.66 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceutical agents.
Synthesis Methods
The synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid can be achieved through several methods:
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Friedel-Crafts Acylation: This method involves reacting toluene or a substituted toluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.
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Claisen Condensation: Another approach involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation.
Biological and Pharmacological Applications
This compound has garnered interest in pharmaceutical research due to its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation. Derivatives of this compound exhibit significant inhibitory activity against LSD1, making them potential candidates for anti-tumor therapies.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Table 3: Synthesis Methods
| Method | Reactants | Conditions |
|---|---|---|
| Friedel-Crafts Acylation | Toluene, Succinic Anhydride, AlCl3 | Lewis Acid Catalyst |
| Claisen Condensation | 3-Chloro-4-methylbenzaldehyde, Ethyl Acetoacetate, NaOEt | Base, Hydrolysis, Decarboxylation |
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